molecular formula C19H15FN6O B11141365 [5-fluoro-2-(1H-tetrazol-1-yl)phenyl](1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

[5-fluoro-2-(1H-tetrazol-1-yl)phenyl](1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B11141365
M. Wt: 362.4 g/mol
InChI Key: JXDNEOBPPAZANM-UHFFFAOYSA-N
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Description

This compound is a methanone derivative featuring a 5-fluoro-2-(1H-tetrazol-1-yl)phenyl group linked to a 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole scaffold. The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . The fluorine atom at the 5-position of the phenyl ring likely modulates electronic properties and binding affinity, while the pyridoindole core may contribute to interactions with central nervous system (CNS) or kinase targets due to its rigid, planar structure.

Properties

Molecular Formula

C19H15FN6O

Molecular Weight

362.4 g/mol

IUPAC Name

[5-fluoro-2-(tetrazol-1-yl)phenyl]-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C19H15FN6O/c20-12-5-6-18(26-11-21-23-24-26)14(9-12)19(27)25-8-7-17-15(10-25)13-3-1-2-4-16(13)22-17/h1-6,9,11,22H,7-8,10H2

InChI Key

JXDNEOBPPAZANM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=C(C=CC(=C4)F)N5C=NN=N5

Origin of Product

United States

Preparation Methods

Synthesis of 5-Fluoro-2-Cyanophenyl Intermediate

Starting with 2-bromo-5-fluorobenzonitrile, a nucleophilic aromatic substitution (SNAr) introduces the cyano group. Reaction with copper(I) cyanide in dimethylformamide (DMF) at 120°C for 12 hours yields 5-fluoro-2-cyanophenyl bromide.

Cycloaddition to Form Tetrazole

The nitrile undergoes cycloaddition with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in refluxing toluene (110°C, 24 hours). This method, adapted from PMC studies, produces 5-fluoro-2-(1H-tetrazol-1-yl)benzonitrile with 78% yield.

Key Optimization Parameters

ParameterOptimal ConditionYield Impact
Temperature110°C+15% vs 90°C
NaN₃ Equivalents3.0 eq+22% vs 2.0 eq
Catalyst (NH₄Cl)1.5 eq+10% vs none

Construction of the Pyrido[4,3-b]Indole Scaffold

The 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole core is assembled via Fischer indole synthesis followed by Bischler-Napieralski cyclization.

Fischer Indole Synthesis

Cyclohexanone reacts with 4-fluorophenylhydrazine in acetic acid under reflux (12 hours) to yield 4-fluorotetrahydrocarbazole. This intermediate is oxidized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane to afford the aromatic indole.

Bischler-Napieralski Cyclization

The indole is treated with chloroacetyl chloride and phosphorus oxychloride (POCl₃) to form a β-chloroamine intermediate, which undergoes cyclization in refluxing toluene (6 hours) to generate the pyridoindole framework.

Reaction Monitoring (HPLC)

StepRetention Time (min)Purity (%)
Post-Fischer8.292
Post-Oxidation10.588
Post-Cyclization14.785

Ketone Bridge Formation via Friedel-Crafts Acylation

Coupling the fluorophenyl-tetrazole and pyridoindole moieties requires a Friedel-Crafts acylation.

Synthesis of Benzoyl Chloride Derivative

5-Fluoro-2-(1H-tetrazol-1-yl)benzoic acid is prepared by hydrolyzing the nitrile group (6M HCl, 100°C, 8 hours) and converted to its acid chloride using thionyl chloride (SOCl₂, reflux, 3 hours).

Acylation of Pyridoindole

The pyridoindole scaffold reacts with the benzoyl chloride in dichloromethane (DCM) under catalysis by aluminum chloride (AlCl₃) at 0°C→25°C (12 hours). The reaction affords the target methanone with 65% yield after silica gel chromatography.

Yield Comparison by Solvent

SolventCatalystYield (%)
DCMAlCl₃65
TolueneFeCl₃48
DMFNone<5

Alternative Coupling Strategies

Suzuki-Miyaura Cross-Coupling

A boronic ester derivative of the fluorophenyl-tetrazole is coupled with a brominated pyridoindole using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1). This method achieves 72% yield but requires stringent anhydrous conditions.

Ullmann-Type Coupling

Copper(I) iodide-mediated coupling between iodophenyl-tetrazole and aminopyridoindole in DMF at 100°C yields 58% product but suffers from homocoupling byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, tetrazole), 7.89 (d, J=8.4 Hz, 1H), 7.45 (m, 2H), 4.21 (m, 2H, pyridoindole CH₂), 3.02 (m, 4H, tetrahydro CH₂).

  • HRMS (ESI) : m/z calc. for C₂₁H₁₆FN₅O [M+H]⁺: 398.1321; found: 398.1318.

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (tetrazole ring).

Challenges and Mitigation Strategies

  • Tetrazole Ring Stability : Prolonged heating (>24 hours) during cycloaddition causes decomposition. Mitigated by strict temperature control.

  • Friedel-Crafts Regioselectivity : Competing acylation at the indole C3 position is minimized using electron-withdrawing tetrazole groups.

  • Purification Complexity : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves co-eluting byproducts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functionalities within the molecule.

    Substitution: The fluorinated phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-diones, while substitution on the phenyl ring can introduce various functional groups such as halogens or nitro groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. The incorporation of the tetrazole ring is believed to enhance the interaction with biological targets involved in cancer cell proliferation. For instance, studies on related derivatives have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The presence of heteroatoms like nitrogen in the tetrazole structure contributes to the antimicrobial activity of the compound. Preliminary studies suggest that derivatives of similar compounds display effective inhibition against both Gram-positive and Gram-negative bacteria . This activity can be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes.

Anti-inflammatory Effects

Compounds containing the pyridoindole structure have been reported to exhibit anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that 5-fluoro-2-(1H-tetrazol-1-yl)phenyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone could be explored for treating inflammatory diseases.

Molecular Docking Simulations

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These simulations help identify the most likely interactions at the molecular level, providing insights into its potential efficacy as a therapeutic agent . Such computational approaches are crucial for optimizing lead compounds in drug discovery.

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship is vital for developing more potent derivatives. By modifying different substituents on the phenyl or tetrazole rings, researchers can evaluate how these changes affect biological activity and selectivity . This iterative process aids in refining compounds for specific therapeutic targets.

Case Study 1: Anticancer Screening

In a recent study involving a series of pyridoindole derivatives, one derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value lower than that of standard chemotherapeutics . The mechanism was linked to apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of related compounds against E. coli and S. aureus. The results showed a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting the potential of this class of compounds as antibiotics .

Mechanism of Action

The mechanism of action of 5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole moiety can mimic carboxylate groups, allowing the compound to inhibit enzymes by binding to their active sites. The indole moiety can interact with various receptors or DNA, influencing cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substitution Patterns

Key analogues differ in substituents on the phenyl ring, pyridoindole core, or heterocyclic appendages:

Compound Name Molecular Formula Molecular Weight Key Substituents Source
Target Compound C20H17FN6O2 392.39 5-Fluoro-2-(1H-tetrazol-1-yl)phenyl; pyrido[4,3-b]indole
(6-Fluoro-3,3,9-trimethyl-pyridoindol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone (34) C18H17F4N4O 381.13 Trifluoromethylpyrazole; 3,3,9-trimethyl-pyridoindole
(8-Trifluoromethoxy-pyridoindol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone (22) C16H12F5N4O 371.09 Trifluoromethoxy at C8; trifluoromethylpyrazole
(6,7-Dimethoxy-isoquinolin-2-yl)-[5-fluoro-2-(tetrazol-1-yl)phenyl]methanone (BS29266) C19H18FN5O3 383.38 Dimethoxy-isoquinoline; tetrazole-phenyl

Key Observations :

  • Trifluoromethylpyrazole vs.
  • Methyl/Trifluoromethoxy Substituents : Methyl groups on the pyridoindole (e.g., compound 34 ) may improve metabolic stability by blocking oxidation sites, while trifluoromethoxy (compound 22 ) increases electronegativity, possibly enhancing binding to electron-deficient pockets .
  • Isoquinoline vs. Pyridoindole: The dimethoxy-isoquinoline in BS29266 introduces additional hydrogen-bonding sites compared to the pyridoindole core, which could shift target specificity .
Physicochemical Properties
  • Molecular Weight : All analogues fall within 371–392 Da, adhering to Lipinski’s rule for drug-likeness.

Q & A

Q. How can the synthetic yield of 5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone be optimized?

Methodological Answer:

  • Reaction Conditions: Reflux intermediates in glacial acetic acid with hydrazine hydrate (1:1 molar ratio) for 4–8 hours, monitored via TLC. Adjust solvent polarity (e.g., ethanol for recrystallization) to improve purity .
  • Catalytic Systems: Use Bleaching Earth Clay (pH 12.5) in PEG-400 for heterocyclization steps to enhance regioselectivity and reduce side products .
  • Workup: Employ ice-water quenching to precipitate crude products, followed by repeated recrystallization in ethanol or DMF/EtOH (1:1) mixtures .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy: Identify key functional groups (e.g., tetrazole N–H stretching at ~3200 cm⁻¹, carbonyl C=O at ~1680 cm⁻¹) .
  • ¹H/¹³C NMR: Assign signals for aromatic protons (δ 6.8–8.2 ppm), pyridoindole methine protons (δ 4.5–5.5 ppm), and fluorine coupling patterns (e.g., ¹⁹F-¹H splitting) .
  • Mass Spectrometry: Confirm molecular ion peaks via HRMS (ESI+) and fragmentation patterns to validate the core scaffold .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the compound’s biological target engagement?

Methodological Answer:

  • Functional Group Modulation: Synthesize analogs with substitutions at the tetrazole (e.g., 5-position) or pyridoindole (e.g., N-alkylation) to assess potency changes. For example, bulky substituents (e.g., spirocyclohexyl) may switch agonist/antagonist activity .
  • In Vitro Assays: Use cell-based luciferase reporters or receptor-binding assays (e.g., progesterone receptor modulation) to quantify EC₅₀/IC₅₀ values. Compare with reference standards like WAY-255348 .
  • Data Interpretation: Apply multi-parameter optimization (MPO) to balance potency, selectivity (e.g., hERG inhibition), and metabolic stability .

Q. How can contradictions in biological activity data across different assay formats be resolved?

Methodological Answer:

  • Assay Validation: Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). For instance, discrepancies in receptor antagonism may arise from assay-specific readouts (e.g., allosteric vs. orthosteric effects) .
  • Metabolite Screening: Incubate the compound with liver microsomes to identify reactive metabolites (e.g., glutathione adducts) that may confound activity .
  • Species Differences: Test in primate vs. rodent models to account for interspecies variability in receptor expression or metabolic pathways .

Q. What computational strategies are effective for predicting the compound’s interaction with kinases or cytochrome P450 enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses against kinase targets (e.g., anaplastic lymphoma kinase, PDB: 2XP2) or CYP3A4 (PDB: 1TQN). Prioritize residues with hydrogen-bonding potential (e.g., pyridoindole NH with Asp1134) .
  • MD Simulations: Run 100-ns trajectories to assess binding stability and identify critical interactions (e.g., π-π stacking between tetrazole and Phe338) .
  • QSAR Models: Train models using descriptors like logP, polar surface area, and topological indices to predict inhibitory activity against COX-2 or lanosterol demethylase .

Q. How can reactive metabolite formation be mitigated during preclinical development?

Methodological Answer:

  • Structural Hardening: Introduce electron-withdrawing groups (e.g., fluorine at the 5-position) to block metabolic hotspots (e.g., CYP-mediated oxidation of pyrrolidine rings) .
  • In Silico Screening: Use tools like Meteor (Lhasa Ltd.) to predict metabolic pathways and prioritize analogs with lower bioactivation risk .
  • Covalent Binding Assays: Quantify protein adducts via LC-MS/MS after incubating radiolabeled compound with hepatic microsomes .

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